tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate
Description
tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a pyridine ring substituted with dimethylamino and methyl groups. Its Boc group enhances stability during synthetic processes, a feature common to analogous tert-butyl carbamate derivatives.
Properties
Molecular Formula |
C14H23N3O2 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-[[6-(dimethylamino)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C14H23N3O2/c1-10-11(7-8-12(16-10)17(5)6)9-15-13(18)19-14(2,3)4/h7-8H,9H2,1-6H3,(H,15,18) |
InChI Key |
BAQXBGPJNWNLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of N-Boc-protected anilines.
Biology: Employed in the study of macromolecular complexes using NMR spectroscopy due to its tert-butyl group.
Industry: Utilized in the synthesis of functionalized pyrroles and other heterocyclic compounds.
Mechanism of Action
The mechanism by which tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate exerts its effects involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis and other organic transformations where temporary protection of functional groups is required .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound is strongly electron-donating, increasing pyridine ring electron density compared to halogenated analogs (e.g., 6-bromo-2-chloro derivative) . This contrasts with methoxy or hydroxy substituents, which offer moderate electron donation .
- Solubility : Polar groups like hydroxy (in 4-hydroxy-5-methoxy analog) improve aqueous solubility, whereas halogenated derivatives (e.g., bromo, chloro) are more lipophilic .
Notes on Data Limitations
- Missing Physical Data : Molecular weights, melting points, and solubility parameters for many analogs (e.g., 5,6-dimethoxy derivative) are unavailable in the provided evidence, necessitating experimental validation.
- Patent-Based Complexity : describes a highly specialized derivative, emphasizing the need to explore additional literature for the target compound’s specific applications.
Biological Activity
tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula . This compound features a complex structure that includes a bulky tert-butyl group, a dimethylamino group, and a pyridine ring. The unique combination of these functional groups suggests potential biological activities and applications in medicinal chemistry and organic synthesis.
Biological Activity
Research indicates that compounds containing pyridine rings often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but several studies suggest its potential pharmacological effects.
Pharmacological Potential
- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
- Neuroprotective Effects : Similar compounds have shown protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides in astrocytes. For instance, a related compound demonstrated the ability to reduce TNF-α levels and improve cell viability in the presence of Aβ .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These activities are crucial for developing treatments for conditions like Alzheimer's disease .
Study on Neuroprotection
In one study, a compound structurally related to this compound was evaluated for its ability to protect astrocytes from Aβ-induced toxicity. The results indicated:
- Cell Viability : The compound improved cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound.
- Cytokine Levels : Treatment reduced TNF-α levels, suggesting an anti-inflammatory effect .
Comparative Analysis with Similar Compounds
To understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6-Methoxy-N,N-dimethylpyridin-3-carboxamide | Structure | Contains a methoxy group; potential for different solubility properties. |
| N,N-Dimethylpyridin-3-carboxamide | Structure | Lacks the tert-butyl group; may exhibit different biological activity. |
| 2-Methyl-N,N-dimethylaniline | Structure | Similar amino structure but without pyridine; different reactivity profile. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
